Gaba-AT-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaba-AT-IN-1 is a compound known for its ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of γ-aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which is beneficial for treating various neurological disorders such as epilepsy and anxiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gaba-AT-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This step involves the use of starting materials such as substituted benzene rings and heterocyclic compounds.
Functionalization: Introduction of functional groups like amines, hydroxyls, or halogens to enhance the compound’s activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Use of catalysts: Catalysts may be employed to increase the reaction rate and efficiency.
Scale-up processes: Techniques such as continuous flow chemistry are used to scale up the production from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Gaba-AT-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Gaba-AT-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of GABA in neurotransmission and neurological disorders.
Medicine: Potential therapeutic agent for treating epilepsy, anxiety, and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
Gaba-AT-IN-1 exerts its effects by inhibiting the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). This inhibition prevents the degradation of γ-aminobutyric acid (GABA), leading to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its increased levels help in reducing neuronal excitability and preventing seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vigabatrin: Another GABA-AT inhibitor used in the treatment of epilepsy.
Gabaculine: A potent inhibitor of GABA-AT with applications in neurological research.
Phenylethylidenehydrazine: An inhibitor of GABA-AT with potential therapeutic applications
Uniqueness
Gaba-AT-IN-1 is unique due to its ability to cross the blood-brain barrier effectively, making it a more potent and efficient inhibitor of GABA-AT compared to other similar compounds .
Eigenschaften
Molekularformel |
C23H18N2O6 |
---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
N-(1,3-dioxoisoindol-2-yl)-2-(4-methyl-2-oxo-8-prop-2-enylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C23H18N2O6/c1-3-6-17-18(10-9-14-13(2)11-20(27)31-21(14)17)30-12-19(26)24-25-22(28)15-7-4-5-8-16(15)23(25)29/h3-5,7-11H,1,6,12H2,2H3,(H,24,26) |
InChI-Schlüssel |
RGSRMOMAPZQLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CC=C)OCC(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.